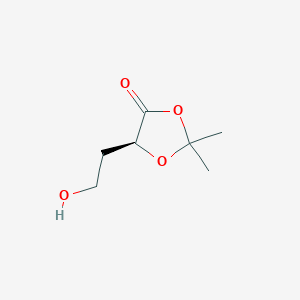

(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one

Description

(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one (CAS: 124724-88-5) is a chiral acetonide-protected glycolic acid derivative. Its molecular formula is C₇H₁₂O₄ (MW: 160.17 g/mol), featuring a dioxolane ring with a hydroxyethyl substituent at the 5-position and a stereogenic center at the 4-carbon . This compound is primarily used in pharmaceutical synthesis as a chiral building block or protecting group due to its stability and stereochemical integrity.

Properties

IUPAC Name |

(5S)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)10-5(3-4-8)6(9)11-7/h5,8H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPYJHZPEZETOG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(=O)O1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C(=O)O1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450368 | |

| Record name | (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124724-88-5 | |

| Record name | (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Periodic Acid Oxidation and Reduction (Deshomologation Protocol)

One reported method involves a two-step non-aqueous deshomologation starting from a nucleoside analogue precursor bearing protected hydroxy groups:

- Step 1: Oxidation with periodic acid in ethyl acetate for 30 minutes.

- Step 2: Reduction with sodium borohydride in ethanol/water mixture for 20 minutes at room temperature.

This approach yields the target compound as a white crystalline solid after purification by crystallization from hexane, with an 80% yield and melting point of 184 °C. Optical rotation was measured as [α]D -18.51 (c 1.0, CH3OH), confirming stereochemical integrity. The product exhibits characteristic ^1H NMR signals consistent with the dioxolane ring and hydroxyethyl side chain.

| Parameter | Details |

|---|---|

| Oxidant | Periodic acid |

| Solvent | Ethyl acetate |

| Reduction agent | NaBH_4 (sodium borohydride) |

| Reaction time (oxidation) | 30 min |

| Reaction time (reduction) | 20 min |

| Purification | Crystallization from hexane |

| Yield | 80% |

| Melting point | 184 °C |

| Optical rotation | [α]D -18.51 (c 1.0, CH3OH) |

Protection of α-Hydroxy Acids via Acetal Formation with Acetone and Acid Catalysis

A general synthetic strategy for preparing 1,3-dioxolan-4-one derivatives involves protection of α-hydroxy acids by forming cyclic acetals with acetone under acidic conditions:

- Starting from hydroxy acid precursors (e.g., 3-chloro-2-hydroxypropanoic acid derivatives).

- Dissolving the precursor in acetone, cooling to −10 °C.

- Adding concentrated sulfuric acid dropwise as a catalyst.

- Stirring the reaction mixture for approximately 4 hours.

- Neutralizing with sodium bicarbonate to pH 8.

- Isolating the product by filtration and solvent removal under reduced pressure.

This method yields 2,2-dimethyl-1,3-dioxolan-4-one derivatives with various side groups (e.g., phenoxymethyl or allyl-substituted) in moderate to good yields (51–76%). The products are typically isolated as solids and characterized by ^1H and ^13C NMR spectroscopy.

| Parameter | Details |

|---|---|

| Starting material | α-Hydroxy acid derivatives |

| Solvent | Acetone |

| Temperature | −10 °C |

| Catalyst | Concentrated sulfuric acid |

| Reaction time | 4 hours |

| Neutralization | NaHCO_3 to pH 8 |

| Yield (examples) | 51% (phenoxymethyl DOX), 76% (allyl DOX) |

| Product state | Solid |

Stereoselective Synthesis Using Acidic Catalysts and Acetal Exchange

Stereoselective preparation of related γ-lactones bearing the 1,3-dioxolane motif has been demonstrated by:

- Stirring d-mannitol with acetone and sulfuric acid at room temperature for extended periods (up to 18 h).

- Neutralizing with aqueous ammonia.

- Using Amberlyst-15 resin as a catalyst for acetal exchange reactions to obtain stereochemically defined lactones.

- Purification by column chromatography.

This approach yields the target lactone with moderate yields (up to 63%) and high stereoselectivity, demonstrating the utility of acid catalysis and resin-mediated transformations for preparing chiral dioxolane-containing compounds.

Nucleophilic Substitution Using (R)-2,2-Dimethyl-1,3-dioxolan-4-yl)methanol

Another synthetic route involves nucleophilic substitution reactions of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol with halogenated heterocycles under inert atmosphere:

- Reactants such as 6-chloropyrazin-2-amine or 2-chloropyrimidin-5-ol are combined with sodium hydride or triphenylphosphine/diethylazodicarboxylate (DEAD) in tetrahydrofuran (THF).

- Reaction temperatures range from 0 °C to 80 °C.

- Reaction times vary from 12 to 16 hours.

- Workup includes aqueous quenching, organic extraction, drying, and chromatographic purification.

- Yields range from 31% to nearly 60%, depending on conditions and substrates.

| Entry | Substrate | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Chloropyrazin-2-amine | NaH, THF, 0–80 °C, 16 h, inert atmosphere | 31 | Purification by silica gel column |

| 2 | 2-Chloropyrimidin-5-ol | PPh_3, DEAD, THF, 0–20 °C, 12 h | 59.5 | Chromatographic purification |

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Periodic acid oxidation + NaBH_4 reduction | Oxidation (30 min), Reduction (20 min) | Ethyl acetate, EtOH/H_2O, rt | 80 | Crystallization purification |

| Acid-catalyzed acetal formation | Acetone, H2SO4 catalyst | −10 °C, 4 h | 51–76 | Neutralization with NaHCO_3 |

| Acidic catalysis with Amberlyst-15 | Acetal exchange, resin catalysis | Room temp, 18–72 h | 16–63 | Column chromatography |

| Nucleophilic substitution with NaH or DEAD | Alkylation in THF, inert atmosphere | 0–80 °C, 12–16 h | 31–59.5 | Silica gel chromatography |

Research Findings and Analysis

- The periodic acid/NaBH_4 protocol is efficient for deshomologation of nucleoside analogues to yield the target dioxolanone with high purity and yield, suitable for stereochemically sensitive compounds.

- Acid-catalyzed protection of α-hydroxy acids using acetone is a versatile and scalable method to synthesize various substituted 1,3-dioxolan-4-ones, with sulfuric acid as an effective catalyst and straightforward workup.

- Use of Amberlyst-15 resin allows mild, stereoselective acetal exchange reactions, which can be advantageous for sensitive substrates requiring stereochemical control.

- The nucleophilic substitution approach provides a pathway to functionalized dioxolane derivatives, enabling further elaboration into heterocyclic compounds, though yields are moderate and require chromatographic purification.

Chemical Reactions Analysis

Ring-Opening Polymerization

The 1,3-dioxolan-4-one ring undergoes cationic ring-opening polymerization (ROP) under acidic conditions. In a representative study :

Conditions

-

Catalyst: p-Toluenesulfonic acid (p-TSA)

-

Temperature: 150°C

-

Atmosphere: Nitrogen

-

Monomer-to-catalyst ratio: 20:1

Outcome

-

Polymerization yields oligomers with (SEC analysis).

-

The reaction proceeds via acid-catalyzed cleavage of the dioxolane ring, followed by esterification to form polyester chains.

Mechanism

Acid-Catalyzed Functionalization

The compound reacts with nucleophiles in the presence of strong acids. For example, synthesis of eugenol-functionalized derivatives involves :

Reaction Setup

-

Reactant: Eugenol

-

Solvent: Acetone

-

Acid: Concentrated

-

Temperature: −10°C

Steps

-

Acid-catalyzed nucleophilic substitution at the α-hydroxy acid position.

-

Protection of the hydroxyl group via ketal formation with acetone.

Yield

Nucleophilic Substitution Reactions

The hydroxyethyl group participates in O-propargylation reactions, forming derivatives with alkyne functionalities :

Example Reaction

Conditions

-

Base:

-

Solvent:

Application

Thermal Degradation Behavior

Thermogravimetric analysis (TGA) under varying atmospheres reveals stability profiles :

| Atmosphere | (°C) | (°C) | Residue at 600°C (%) |

|---|---|---|---|

| Nitrogen | 213.9 | 335.6 | 14.2 |

| Oxygen | 227.3 | 420.6 | 8.0 |

Key Observations

-

Higher thermal stability in oxygen due to cross-linking via oxidative reactions .

-

Degradation occurs in three stages:

-

Loss of volatile components (240°C).

-

Decomposition of ester linkages (330°C).

-

Carbonization (>500°C).

-

Comparative Reactivity with Structural Analogs

The (S)-configuration and hydroxyethyl group confer distinct reactivity compared to similar dioxolanones:

| Compound | Key Reaction Differences |

|---|---|

| PhDOX (phenolic analog) | Faster polymerization due to aromatic stabilization. |

| MMC (methyl carbonate analog) | Enhanced solubility in polar aprotic solvents. |

Hydrolytic Sensitivity

The dioxolane ring undergoes hydrolysis under acidic or basic conditions:

Conditions

-

Basic: , reflux → Partial degradation to hydroxy acids.

Applications

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

- CAS Number : 124724-88-5

The compound features a five-membered dioxolane ring with hydroxyethyl and dimethyl substituents, which contribute to its chemical reactivity and stability. The presence of the hydroxyethyl group allows for potential interactions with biological molecules through hydrogen bonding.

Applications in Organic Synthesis

(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure enables it to participate in several chemical reactions:

- Ring-opening Reactions : The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates. These intermediates can be further transformed into complex organic molecules.

- Synthesis of Modified Nucleosides : Research has indicated that this compound can be used in the synthesis of nucleoside analogs with antiviral properties. For example, studies have shown that derivatives of this compound exhibit significant biological activity against viral infections .

Medicinal Chemistry Applications

The biological activity of this compound has been explored in various contexts:

- Antiviral Activity : Compounds derived from this dioxolane have been investigated for their potential as antiviral agents. For instance, modifications to the dioxolane structure have led to the development of nucleoside analogs that demonstrate efficacy against several viruses .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity. The mechanism may involve interactions with cellular components due to its ability to form hydrogen bonds.

Case Study 1: Synthesis of Antiviral Nucleosides

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of nucleoside analogs using this compound as a key intermediate. The resulting compounds showed promising antiviral activity against HIV and herpes simplex virus (HSV) .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound. Various derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects at certain concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one involves its interaction with molecular targets through its hydroxyl and dioxolane functional groups. These interactions can lead to the formation of hydrogen bonds, covalent bonds, or other types of chemical interactions that modulate the activity of enzymes, receptors, or other biomolecules . The specific pathways involved depend on the context of its application, such as its role in drug delivery or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Dioxolane Derivatives

The table below highlights key structural analogs and their distinguishing features:

Key Observations:

- Stereochemistry : The (S)-enantiomer (target compound) and its (R)-counterpart (CAS 174563-88-3) differ in spatial configuration, which may influence enzymatic interactions or crystallization behavior .

- Substituent Effects: The hydroxyethyl group in the target compound enhances hydrogen-bonding capacity compared to brominated or ethanol-substituted analogs, impacting solubility and reactivity .

- Functional Groups: The carbonyl group in the dioxolan-4-one core distinguishes it from non-carbonyl analogs (e.g., 5754-34-7), making it more reactive in nucleophilic additions .

Physical and Chemical Properties

- Hydrogen Bonding : The hydroxyethyl group in the target compound facilitates intermolecular N–H⋯O and O–H⋯O hydrogen bonds, stabilizing its crystal lattice—a property also observed in related pyrimidine-dioxolane hybrids .

- Thermal Stability : Compared to brominated analogs (e.g., 5-bromo-2,2-dimethyl-1,3-dioxolan-4-one), the target compound exhibits higher thermal stability due to reduced electron-withdrawing effects .

Biological Activity

(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one, often referred to as dioxolanone, is a cyclic organic compound notable for its unique chemical structure and potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 160.17 g/mol. The structure features a five-membered dioxolane ring with two oxygen atoms and a hydroxyethyl side group, which significantly influences its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 124724-88-5 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the formation of hydrogen bonds between the hydroxyethyl group and key biological molecules, thereby disrupting their function.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of several compounds, this compound was tested against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that while the compound shows promise against certain strains, further optimization may be required to enhance its potency.

The antimicrobial effects are attributed to the compound's ability to interact with cellular components. The dioxolane ring can undergo ring-opening reactions under physiological conditions, leading to the formation of reactive intermediates that can modify proteins or nucleic acids within microbial cells. This interaction may ultimately result in cell death or growth inhibition.

Applications in Medicinal Chemistry

Due to its biological activity, this compound is being explored for various applications in medicinal chemistry :

- Drug Development : As a building block in the synthesis of novel antimicrobial agents.

- Biochemical Research : Useful in studying enzyme activity and metabolic pathways due to its ability to form stable complexes with biomolecules.

- Cosmetic Formulations : Employed for its moisturizing properties in skin care products.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(2-Hydroxyethyl)-4-methylthiazole | Contains a thiazole ring | Moderate antimicrobial activity |

| 2-Hydroxyethyl-1-adamantane | Adamantane core structure | Limited biological activity |

| 5-(Hydroxyethyl)-2-methylthiazole | Thiazole structure with hydroxyl group | Antimicrobial properties |

Q & A

Basic Question

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or handling .

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for dioxolane derivatives .

How can researchers optimize enantiomeric yield during synthesis?

Advanced Question

- Asymmetric Catalysis : Employ chiral catalysts (e.g., proline derivatives) during cyclization to favor the (S)-configuration .

- Low-Temperature Conditions : Reduce racemization risk by conducting reactions below 0°C.

- In Situ Monitoring : Use polarimetry or chiral HPLC to track enantiomeric ratio during reaction progression .

How to resolve contradictions in spectroscopic data (e.g., NMR shifts)?

Advanced Question

- Variable Temperature NMR : Perform experiments at different temperatures to identify dynamic effects (e.g., ring puckering in dioxolane) .

- 2D NMR Techniques : Use COSY, HSQC, or NOESY to assign ambiguous peaks and confirm spatial relationships .

- Computational Validation : Compare experimental H/C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

What are best practices for long-term storage and stability assessment?

Advanced Question

- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the dioxolane ring .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

- Lyophilization : For hygroscopic samples, lyophilize and store with desiccants (e.g., silica gel) .

How to design experiments for studying its reactivity in nucleophilic environments?

Advanced Question

- Kinetic Studies : Use stopped-flow techniques to monitor ring-opening reactions with nucleophiles (e.g., water, amines) under varying pH .

- Isotopic Labeling : Introduce O into the dioxolane ring to track oxygen exchange mechanisms via mass spectrometry .

- Theoretical Modeling : Apply molecular dynamics simulations to predict reaction pathways and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.